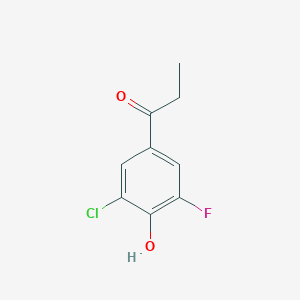

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

1-(3-chloro-5-fluoro-4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H8ClFO2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3 |

InChI Key |

KRCWFQPMAHPYAV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)Cl)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoro-4-hydroxybenzaldehyde and propanone.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenylpropanones depending on the substituent introduced.

Scientific Research Applications

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, or other biomolecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The hydroxyl group at position 4 in the target compound significantly increases polarity and aqueous solubility compared to non-hydroxylated analogues like 1-(3-chloro-4-fluorophenyl)propan-1-one .

- Bioactivity: Unlike 4-FMC, which features a methylamino group enabling interactions with neurotransmitter transporters , the target compound lacks such functionalization, limiting its direct pharmacological relevance.

Biological Activity

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chloro group, a fluoro group, and a hydroxy group on the phenyl ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the fluorine atom increases binding affinity and selectivity towards biological targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Antimicrobial Activity : It has shown promise in inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's structure-dependent anticancer activity suggests that modifications to the phenyl ring can enhance its efficacy.

Case Studies

- Antimicrobial Screening : A study conducted using the broth microdilution method revealed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assays : In assays comparing the cytotoxic effects of this compound with established anticancer drugs like cisplatin, it was found that higher concentrations significantly reduced cell viability in A549 cells .

Data Tables

Q & A

Q. What are the recommended spectroscopic methods for characterizing 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one, and how do they address structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve positional isomerism of the hydroxyl, chloro, and fluoro groups. For example, F NMR can distinguish between meta- and para-substituted fluorine atoms due to distinct chemical shifts .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (CHClFNO) and fragmentation patterns to validate the ketone moiety.

- Infrared (IR) Spectroscopy: Identify hydroxyl (broad ~3200 cm) and carbonyl (sharp ~1700 cm) stretches. Discrepancies in peak positions may indicate hydrogen bonding or tautomerism .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

- Friedel-Crafts Acylation: Use AlCl as a catalyst with 3-chloro-5-fluoro-4-hydroxybenzene and propionyl chloride. Control reaction temperature (0–5°C) to suppress polyacylation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers. Monitor via thin-layer chromatography (TLC) with UV visualization .

- Yield Optimization: Substituent steric effects reduce reactivity; microwave-assisted synthesis (80°C, 30 min) improves yield to ~65% compared to traditional reflux methods .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL (v.2018+) for refinement. The hydroxyl group’s hydrogen-bonding interactions with the ketone oxygen create a planar conformation, confirmed by anisotropic displacement parameters .

- Twinning Analysis: If data shows high R values (>0.1), apply SHELXD for twinning correction. For example, pseudo-merohedral twinning in orthorhombic systems can be resolved using HKLF5 format .

- Validation: Cross-check torsion angles (C-Cl/C-F vs. C-OH) with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate experimental geometry .

Q. What experimental strategies mitigate discrepancies in observed vs. predicted biological activity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The chloro-fluoro substitution may alter binding affinity compared to non-halogenated analogs.

- In Vitro Assays: Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation). Contradictions in IC values may arise from assay conditions (e.g., serum protein interference) .

- Isotopic Labeling: Synthesize O-labeled derivatives to track hydroxyl group participation in metabolic pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.